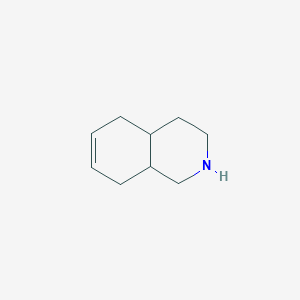![molecular formula C7H14ClNO B13465250 {1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13465250.png)
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride typically involves the formation of the bicyclic core followed by functional group modifications. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.
Aplicaciones Científicas De Investigación
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive compounds and potential drug candidates.
Organic Synthesis: The compound is used as a building block for the construction of complex molecules with bicyclic structures.
Material Science: It can be incorporated into polymers and other materials to impart unique properties.
Mecanismo De Acción
The mechanism of action of {1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- {2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride
- {2-Oxabicyclo[2.1.1]hexan-1-yl}methanol
- Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride
Uniqueness
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride is unique due to its specific bicyclic structure and the presence of both an amino and a hydroxyl group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
(1-amino-2-bicyclo[2.1.1]hexanyl)methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-2-5(3-7)1-6(7)4-9;/h5-6,9H,1-4,8H2;1H |
Clave InChI |
GFPNTNPGWANTHZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C2)(C1CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


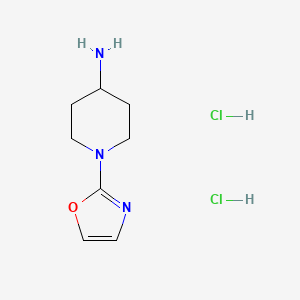

![(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13465172.png)

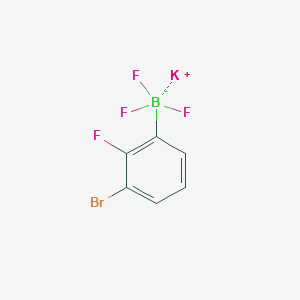

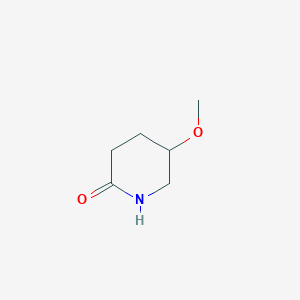
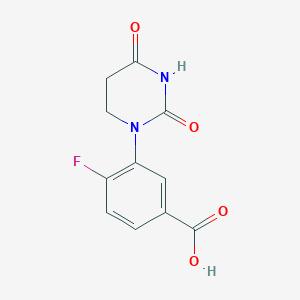
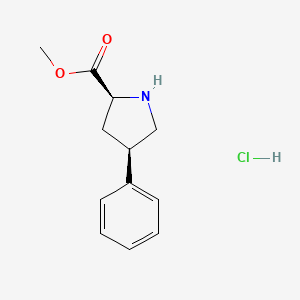
![1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride](/img/structure/B13465222.png)

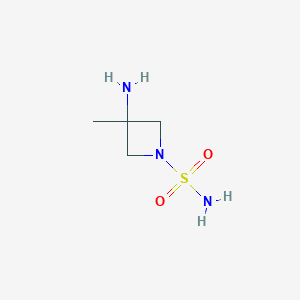
![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid](/img/structure/B13465241.png)
